molecular formula C15H21Cl2NO6 B5208405 N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No. B5208405
M. Wt: 382.2 g/mol
InChI Key: GSUIUCGGVDFUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DPPE-IPA oxalate. This compound belongs to the class of amine-containing compounds and has been studied for its effects on various biological systems.

Mechanism of Action

The mechanism of action of DPPE-IPA oxalate is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. DPPE-IPA oxalate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
DPPE-IPA oxalate has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. DPPE-IPA oxalate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of DPPE-IPA oxalate is its versatility in terms of its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapies. However, one of the limitations of DPPE-IPA oxalate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on DPPE-IPA oxalate. One area of focus could be the development of new therapies for viral infections, such as HIV and hepatitis C. Another area of focus could be the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be conducted to better understand the mechanisms of action of DPPE-IPA oxalate, which could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of DPPE-IPA oxalate involves a multi-step process that begins with the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate product is then reacted with 2-(2-chloroethoxy)ethanol in the presence of potassium carbonate to form N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine. The final step involves the reaction of the amine with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

DPPE-IPA oxalate has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied for its effects on the immune system and has been shown to modulate the activity of immune cells. DPPE-IPA oxalate has also been studied for its potential use in the treatment of viral infections, including HIV and hepatitis C.

properties

IUPAC Name

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2.C2H2O4/c1-10(2)16-6-7-17-8-9-18-12-5-3-4-11(14)13(12)15;3-1(4)2(5)6/h3-5,10,16H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUIUCGGVDFUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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